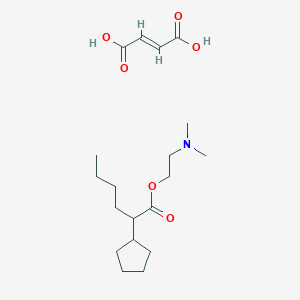
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1), also known as DMAE Bitartrate, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of choline, a nutrient that is essential for brain and nerve function. DMAE Bitartrate has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in many different fields.
Mécanisme D'action
The exact mechanism of action of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate is not well-understood, but it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many different brain functions, including memory and learning. By increasing the levels of acetylcholine, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate may help improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
In addition to its effects on brain function, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate can increase levels of phosphatidylcholine, a key component of cell membranes. Additionally, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as heart disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited budgets. Additionally, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been extensively studied, so there is a large body of research available on its effects and potential applications.
However, there are also some limitations to the use of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate in lab experiments. One limitation is that the exact mechanism of action is not well-understood, so it may be difficult to design experiments that target specific pathways. Additionally, some studies have reported conflicting results, so more research is needed to fully understand the effects of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate.
Orientations Futures
There are many potential future directions for research on 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate. One area of interest is in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to improve cognitive function and memory, so it may have potential as a treatment for these conditions.
Another area of interest is in the development of new anti-inflammatory agents. 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have anti-inflammatory properties, so it may be useful in the development of new drugs to treat chronic diseases such as heart disease and cancer.
Conclusion:
In conclusion, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate is a promising tool for scientific research with a variety of potential applications. Its effects on brain function, cell membranes, and inflammation make it a promising candidate for the development of new treatments for a variety of conditions. While there are some limitations to its use in lab experiments, the extensive body of research available on 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate makes it a valuable tool for researchers in many different fields.
Méthodes De Synthèse
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate can be synthesized by reacting dimethylaminoethanol with alpha-butylcyclopentanone in the presence of an acid catalyst. The resulting compound is then reacted with maleic acid to form the final product, which is a white crystalline powder. This synthesis method has been well-established and is widely used in the production of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate for research purposes.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neurology, where 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have a variety of effects on brain function. Studies have shown that 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate can improve memory and cognitive function, as well as reduce symptoms of depression and anxiety. Additionally, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have antioxidant properties, which may help protect the brain from damage caused by free radicals.
Propriétés
Numéro CAS |
129344-92-9 |
|---|---|
Nom du produit |
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) |
Formule moléculaire |
C19H33NO6 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate |
InChI |
InChI=1S/C15H29NO2.C4H4O4/c1-4-5-10-14(13-8-6-7-9-13)15(17)18-12-11-16(2)3;5-3(6)1-2-4(7)8/h13-14H,4-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
UCVPDWGSPZBNEO-WLHGVMLRSA-N |
SMILES isomérique |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonymes |
Cyclopentaneacetic acid, alpha-butyl-, 2-(dimethylamino)ethyl ester, ( E)-2-butenedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)

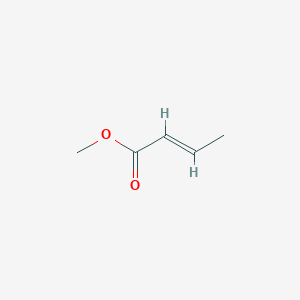
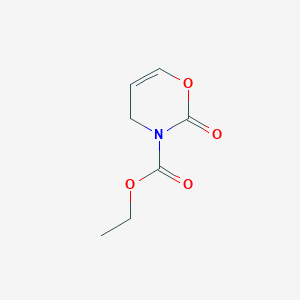

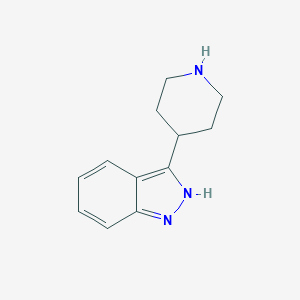


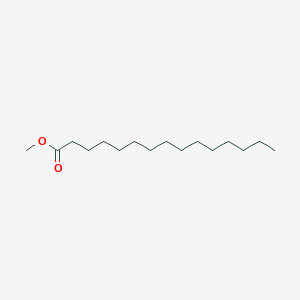
![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
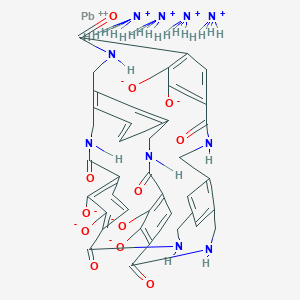
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)